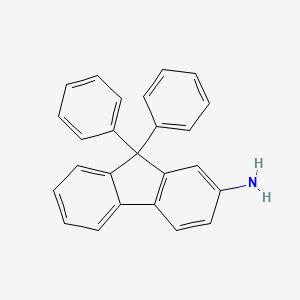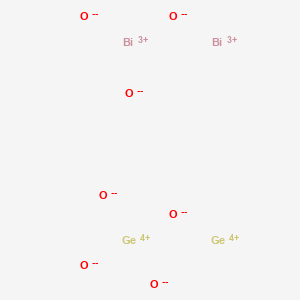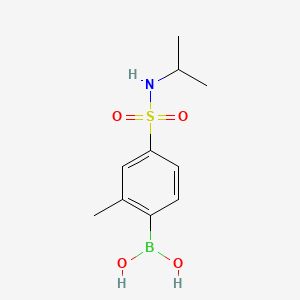
Pentanoic--d4 Acid
概要
説明
Pentanoic acid, also known as valeric acid, is an aliphatic carboxylic acid with the chemical formula C5H10O2 . It is named after the Latin ‘valer’ (to be strong) due to its strong, unpleasant odor reminiscent of old cheese or wet socks . It is a colorless, oily liquid at room temperature, and it’s miscible with water and most organic solvents .
Synthesis Analysis
Pentanoic acid can be synthesized through the oxidation of pentanol, a type of alcohol with five carbon atoms . It’s also a byproduct of anaerobic fermentation, notably in the production of ethanol and butanol in bioreactors . A green and sustainable process for the synthesis of pentanoic acid from the lignocellulosic derivable γ-valerolactone with formic acid with bifunctional catalyst was presented .Molecular Structure Analysis
The molecular structure of Pentanoic acid is C5H10O2 . The 3D structure may be viewed using Java or Javascript .Physical and Chemical Properties Analysis
Pentanoic acid is a colorless, oily liquid at room temperature, and it’s miscible with water and most organic solvents . It has a strong, unpleasant odor reminiscent of old cheese or wet socks .Safety and Hazards
Pentanoic acid can cause irritation to the skin and eyes, and prolonged or concentrated exposure can lead to more severe health issues . If ingested or inhaled, pentanoic acid can also have harmful effects, such as nausea, headache, and respiratory difficulties . Therefore, safe handling and usage practices are essential in all industries that utilize this compound .
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Pentanoic-d4 Acid involves the introduction of deuterium at the fifth carbon atom of pentanoic acid, which is a straight-chain saturated fatty acid. This can be achieved through the use of deuterated reagents in a series of reactions.", "Starting Materials": [ "Pentanoic acid", "Deuterated reagents such as D2O, NaBD4, or CD3OD" ], "Reaction": [ "Step 1: Pentanoic acid is reacted with a deuterated reagent such as D2O, NaBD4, or CD3OD.", "Step 2: The resulting product is then subjected to a series of reactions to introduce deuterium at the fifth carbon atom.", "Step 3: One possible method for introducing deuterium at the fifth carbon atom is through the use of deuterated acetic anhydride (CD3CO)2O in the presence of a catalyst such as pyridine.", "Step 4: The resulting product is then purified through distillation or chromatography to obtain the final product, Pentanoic-d4 Acid." ] } | |
CAS番号 |
1219804-71-3 |
分子式 |
C5H10O2 |
分子量 |
106.157 |
IUPAC名 |
2,2,3,3-tetradeuteriopentanoic acid |
InChI |
InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i3D2,4D2 |
InChIキー |
NQPDZGIKBAWPEJ-KHORGVISSA-N |
SMILES |
CCCCC(=O)O |
同義語 |
Pentanoic--d4 Acid |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

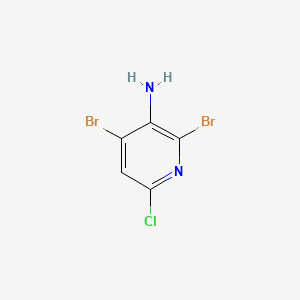
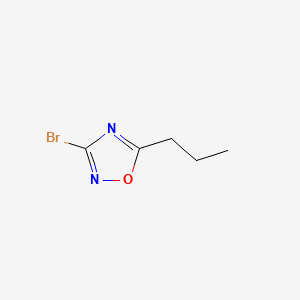
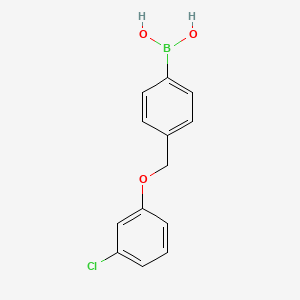
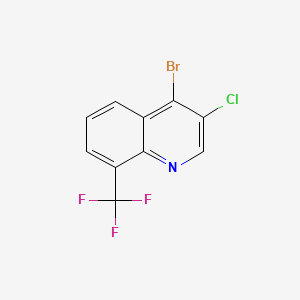
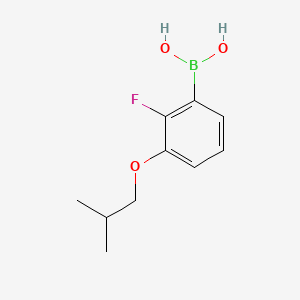
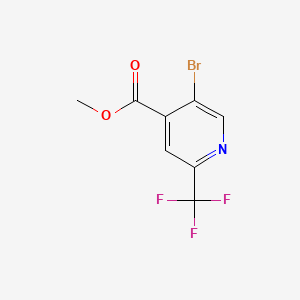
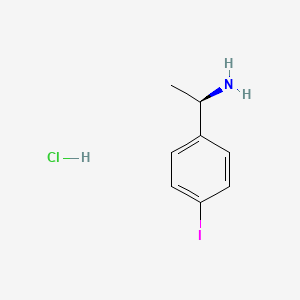
![7-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B577832.png)

